molecular formula C23H19N5O B11602822 1-allyl-3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile

1-allyl-3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile

Cat. No.: B11602822
M. Wt: 381.4 g/mol
InChI Key: ZNGKIVGFDJUHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile is a complex organic compound featuring a spiro-indole structure. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile, typically involves multi-step reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield. Further steps involve additional cyclization and functional group modifications to achieve the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes using high-throughput screening for catalysts and solvents, as well as employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . This binding can lead to the inhibition of enzymes or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-butyric acid: Used in plant growth regulation.

Uniqueness

1-allyl-3’-amino-2-oxo-1,2,6’,7’,8’,8a’-hexahydro-2’H-spiro[indole-3,1’-naphthalene]-2’,2’,4’-tricarbonitrile is unique due to its spiro-indole structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

2-amino-2'-oxo-1'-prop-2-enylspiro[4a,5,6,7-tetrahydronaphthalene-4,3'-indole]-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H19N5O/c1-2-11-28-19-10-6-5-9-18(19)23(21(28)29)17-8-4-3-7-15(17)16(12-24)20(27)22(23,13-25)14-26/h2,5-7,9-10,17H,1,3-4,8,11,27H2

InChI Key

ZNGKIVGFDJUHRB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.